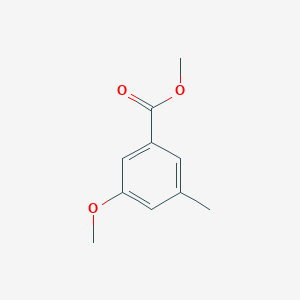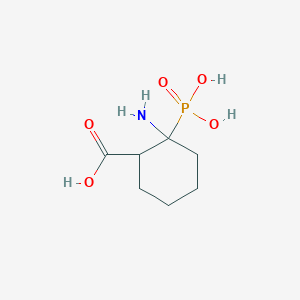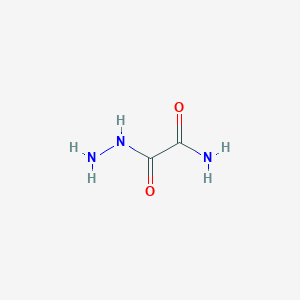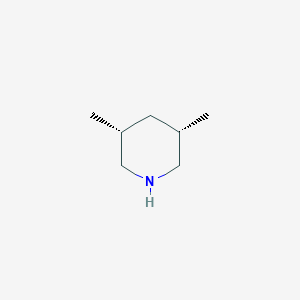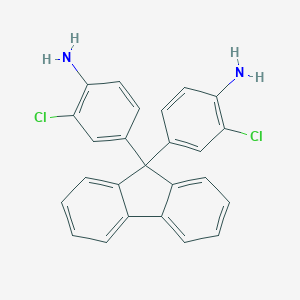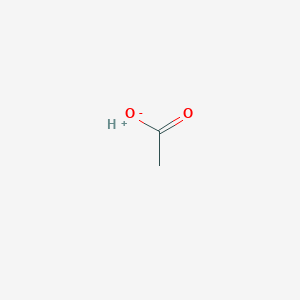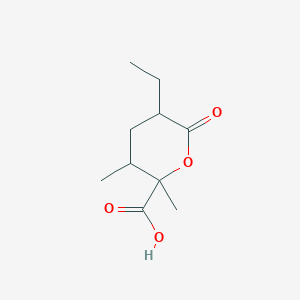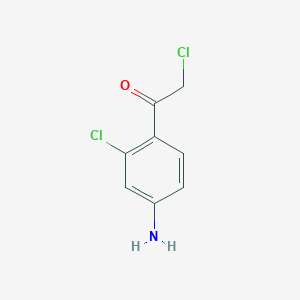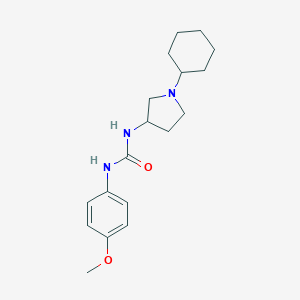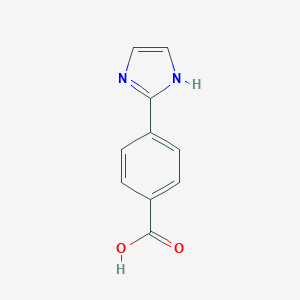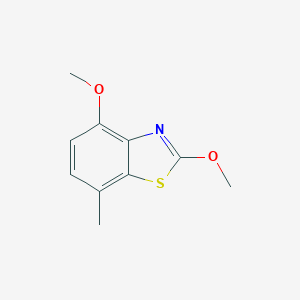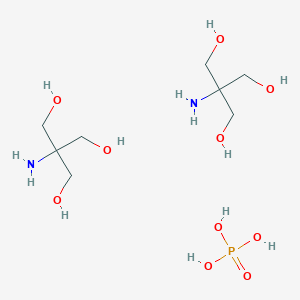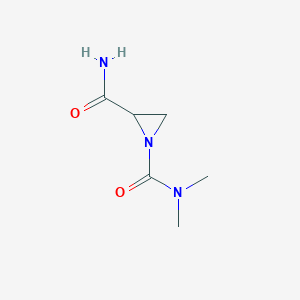
N1,N1-Dimethylaziridine-1,2-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1-Dimethylaziridine-1,2-dicarboxamide, commonly referred to as DMAZ, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMAZ belongs to the class of aziridine compounds, which are known for their high reactivity and ability to form stable complexes with various biomolecules.
Wissenschaftliche Forschungsanwendungen
DMAZ has been extensively studied for its potential applications in various scientific fields. One of its most promising applications is in cancer research, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. DMAZ has also been studied for its antimicrobial properties, with promising results against various bacterial and fungal strains. Additionally, DMAZ has been investigated for its potential as a catalyst in organic synthesis reactions, due to its high reactivity and stability.
Wirkmechanismus
The exact mechanism of action of DMAZ is not fully understood, but it is believed to act by forming stable complexes with various biomolecules, such as DNA and proteins. This interaction can lead to the disruption of essential cellular processes, ultimately leading to cell death. DMAZ has also been shown to induce oxidative stress in cells, which can contribute to its cytotoxic effects.
Biochemische Und Physiologische Effekte
DMAZ has been shown to have a variety of biochemical and physiological effects on cells. In cancer cells, DMAZ has been shown to induce apoptosis by activating various signaling pathways, such as the p53 pathway. DMAZ has also been shown to inhibit the activity of various enzymes involved in DNA replication and repair, leading to DNA damage and cell death. In addition, DMAZ has been shown to disrupt mitochondrial function, leading to the accumulation of reactive oxygen species and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMAZ in lab experiments is its high reactivity and stability, which make it a useful tool for studying various biological processes. DMAZ is also readily available and relatively inexpensive, making it accessible to researchers. However, DMAZ can be highly toxic and must be handled with care. In addition, its high reactivity can make it difficult to control in experiments, and its cytotoxic effects can make it challenging to study in vivo.
Zukünftige Richtungen
There are several future directions for research on DMAZ. One area of interest is its potential as a cancer treatment, either alone or in combination with other therapies. Further studies are needed to fully understand the mechanism of action of DMAZ and to identify potential biomarkers for predicting its efficacy. Additionally, DMAZ could be further explored as a catalyst in organic synthesis reactions, due to its high reactivity and stability. Finally, more research is needed to fully understand the toxic effects of DMAZ and to develop safer methods for handling and administering it in lab experiments.
Synthesemethoden
DMAZ can be synthesized by reacting N,N-dimethylformamide dimethyl acetal with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with sodium azide to form DMAZ. This synthesis method is relatively simple and efficient, making DMAZ readily available for scientific research.
Eigenschaften
CAS-Nummer |
100804-07-7 |
|---|---|
Produktname |
N1,N1-Dimethylaziridine-1,2-dicarboxamide |
Molekularformel |
C6H11N3O2 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
1-N,1-N-dimethylaziridine-1,2-dicarboxamide |
InChI |
InChI=1S/C6H11N3O2/c1-8(2)6(11)9-3-4(9)5(7)10/h4H,3H2,1-2H3,(H2,7,10) |
InChI-Schlüssel |
MHGSLWSCAUUWSC-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)N1CC1C(=O)N |
Kanonische SMILES |
CN(C)C(=O)N1CC1C(=O)N |
Synonyme |
1,2-Aziridinedicarboxamide,N1,N1-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



